molecular formula C22H18FN3O2S2 B2695814 N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 450372-76-6

N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2695814
CAS RN: 450372-76-6
M. Wt: 439.52
InChI Key: KOWCRGHGVZQZDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a benzyl group, a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetamide group might be hydrolyzed under acidic or basic conditions, and the sulfanyl group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in different solvents, its melting point and boiling point, and its spectral properties .

Scientific Research Applications

Antioxidant Properties

“N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” has been investigated for its antioxidant capacity. Researchers evaluated its ability to interact with stable free radicals and inhibit soybean lipoxygenase (LOX). Notably, nitrones with specific motifs (e.g., 4-fluorophenyl, 2,4-difluorophenyl) exhibited high interaction with the DPPH radical and demonstrated potent inhibition of lipid peroxidation .

Anti-Inflammatory Activity

The compound’s anti-inflammatory potential is another area of interest. Specifically, N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was found to be a potent inhibitor of soybean lipoxygenase (LOX) with an IC50 value of 10 μM .

Radioisotope Production

Fast proton-induced fission of 238U using protons with energies up to 40 MeV has been analyzed. This process leads to the production of radioisotopes, which find applications in medicine, electronics, and other fields. The study evaluated fission observables, including cross-sections, fragment mass distribution yields, and prompt neutron emission, providing insights into the behavior of 238U under proton irradiation .

Open Science Applications

While not directly related to the compound, open science practices emphasize inclusivity and engagement in the research process. Researchers are increasingly adopting open science principles to enhance collaboration, transparency, and accessibility in scientific endeavors .

Bioactive Small Molecules

“N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a bioactive small molecule with potential applications in drug discovery and development. Its unique structure may contribute to its biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

N-benzyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c23-17-8-6-16(7-9-17)13-26-21(28)20-18(10-11-29-20)25-22(26)30-14-19(27)24-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWCRGHGVZQZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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